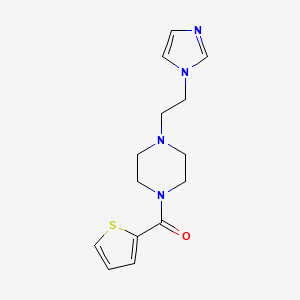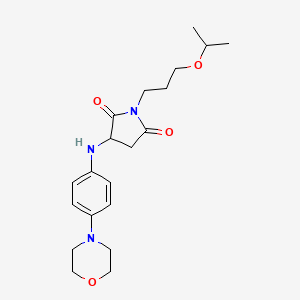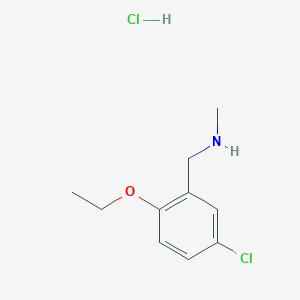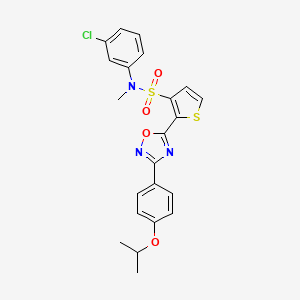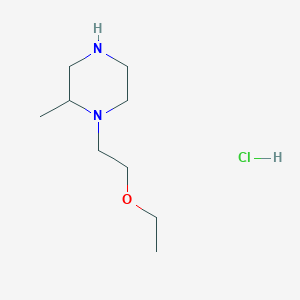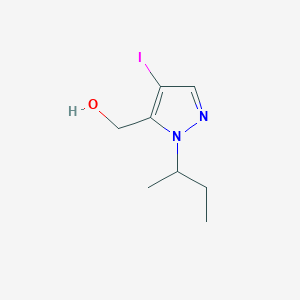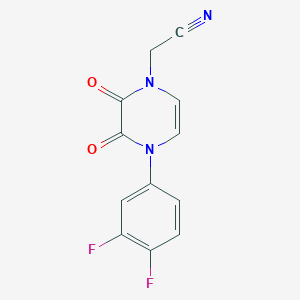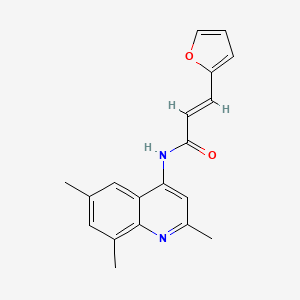
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in various immune cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized for specific applications, including as potential treatments for diseases and as tools in biochemical research. For example, the preparation of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved reactions between tryptamine and flurbiprofen, showcasing an approach to create compounds with potential biological activities (Manolov, Ivanov, & Bojilov, 2020).
Potential for Medical Applications
Analogous compounds have been investigated for their medical applications, including as receptor modulators and in the development of new therapeutics. The study of selective androgen receptor modulators (SARMs), for example, S-1, illustrates the interest in compounds with specific receptor activity for therapeutic purposes (Wu et al., 2006).
Antimicrobial and Anticancer Activities
Research on novel derivatives of structurally related compounds has demonstrated significant antimicrobial and anticancer activities. This suggests that related compounds, including 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, could be valuable in the development of new therapeutics for infectious diseases and cancer (Tumosienė et al., 2020).
Biochemical and Pharmacokinetic Studies
The pharmacokinetics and metabolism of compounds with similar structures have been extensively studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for the development of drugs with optimal efficacy and safety profiles (Wu et al., 2006).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVMKCGNGKWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
